1-Phenylcyclopropanecarboximidamide hydrochloride
Overview
Description
1-Phenylcyclopropanecarboximidamide hydrochloride is a chemical compound with the molecular formula C10H13ClN2. It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group and a carboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylcyclopropanecarboximidamide hydrochloride typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle diazo compounds and other reactive intermediates. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
1-Phenylcyclopropanecarboximidamide hydrochloride is used in several scientific research fields, including:
Pharmaceuticals: It is studied for its potential as a drug candidate due to its unique structure and reactivity.
Material Sciences: The compound’s properties make it suitable for exploring new materials with specific characteristics.
Chemistry: It serves as a model compound for studying cyclopropane-containing molecules and their reactivity.
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and carboximidamide group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
1-Phenylcyclopropanecarboxamide: Contains a carboxamide group instead of a carboximidamide group.
Uniqueness
1-Phenylcyclopropanecarboximidamide hydrochloride is unique due to its combination of a cyclopropane ring, phenyl group, and carboximidamide moiety. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-phenylcyclopropane-1-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-9(12)10(6-7-10)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIZFZFUHUFWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.